

An In-depth Technical Guide to (S)-3-Dimethylaminopyrrolidine Dihydrochloride

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Compound of Interest

Compound Name: (S)-3-Dimethylaminopyrrolidine
dihydrochloride

Cat. No.: B588060

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CAS Number: 144043-20-9

This technical guide provides a comprehensive overview of **(S)-3-Dimethylaminopyrrolidine dihydrochloride**, a chiral intermediate pivotal in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

(S)-3-Dimethylaminopyrrolidine dihydrochloride is the hydrochloride salt of the chiral amine (S)-3-Dimethylaminopyrrolidine. The presence of a chiral center makes it a valuable building block for stereospecific synthesis.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	144043-20-9	N/A
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	N/A
Molecular Weight	187.11 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	194-197 °C	N/A
Solubility	Soluble in water	N/A

Table 2: Properties of the Free Base ((S)-(-)-3-(Dimethylamino)pyrrolidine, CAS: 132883-44-4)

Property	Value
Molecular Formula	C ₆ H ₁₄ N ₂
Molecular Weight	114.19 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	160 °C/760 mmHg (lit.)
Density	0.899 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.4650 (lit.)
Optical Activity ([α] _D)	-14±2°, c = 1 in ethanol
Flash Point	125 °F
Storage Temperature	2-8°C

Synthesis and Manufacturing

A detailed experimental protocol for the synthesis of **(S)-3-Dimethylaminopyrrolidine dihydrochloride** is not widely published in peer-reviewed journals. However, based on the synthesis of structurally similar compounds, such as (S)-3-aminopyrrolidine dihydrochloride, a

plausible synthetic route can be proposed. This multi-step synthesis typically starts from a readily available chiral precursor like L-proline or a derivative thereof.

Proposed Experimental Protocol for Synthesis

This protocol is a representative example and may require optimization.

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from L-Proline

- To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium borohydride (NaBH_4) portion-wise at 0°C .
- After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by the slow addition of acetone, followed by acidification with hydrochloric acid (HCl).
- Concentrate the mixture under reduced pressure. To the resulting residue, add a solution of di-tert-butyl dicarbonate (Boc_2O) in a suitable solvent like dichloromethane (DCM) and a base (e.g., triethylamine).
- Stir the mixture at room temperature for 12 hours.
- Perform a standard aqueous workup and purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of the Hydroxyl Group

- Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool to 0°C .
- Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
- Stir the reaction at 0°C for 2 hours.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

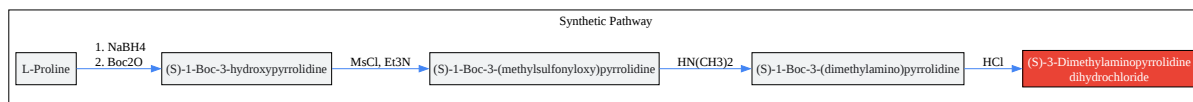
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

Step 3: Nucleophilic Substitution with Dimethylamine

- Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).
- Add an excess of a solution of dimethylamine in THF or ethanol.
- Heat the mixture in a sealed vessel at a suitable temperature (e.g., 70-80°C) for 12-24 hours.
- Cool the reaction mixture and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield (S)-1-Boc-3-(dimethylamino)pyrrolidine.

Step 4: Deprotection and Salt Formation

- Dissolve the Boc-protected amine in a suitable solvent like methanol or dioxane.
- Add a solution of hydrochloric acid in the same solvent.
- Stir the mixture at room temperature for 4-6 hours.
- Concentrate the reaction mixture under reduced pressure.
- The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure **(S)-3-Dimethylaminopyrrolidine dihydrochloride**.



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Caption: Proposed synthetic workflow for **(S)-3-Dimethylaminopyrrolidine dihydrochloride**.

Applications in Drug Development

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine scaffold and the presence of a basic dimethylamino group can impart desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule. This intermediate is particularly noted for its use in developing treatments for neurological disorders and cancer.^[1]

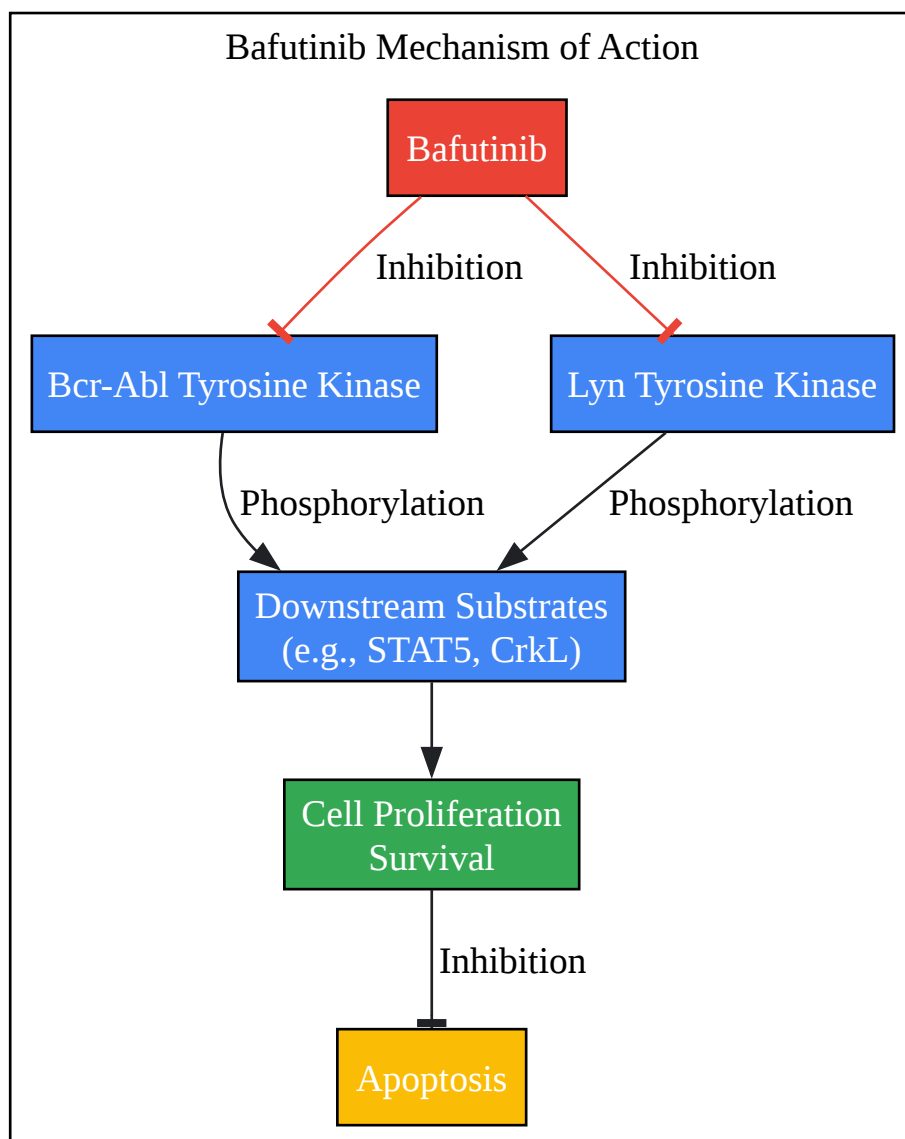
Case Study: Bafutinib (a Lyn/Bcr-Abl Inhibitor)

A significant application of (S)-3-Dimethylaminopyrrolidine is in the synthesis of Bafutinib, a dual Bcr-Abl and Lyn kinase inhibitor. Bafutinib has been investigated for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to other tyrosine kinase inhibitors like imatinib. The (S)-3-dimethylaminopyrrolidine moiety in Bafutinib plays a crucial role in its binding to the target kinases.

Mechanism of Action and Signaling Pathway

In many forms of CML, the fusion protein Bcr-Abl exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and inhibition of apoptosis. Bafutinib inhibits this aberrant kinase activity. Furthermore, it targets Lyn, a Src family kinase that can be involved in Bcr-Abl-independent resistance mechanisms.

The binding of Bafutinib to the ATP-binding site of Bcr-Abl and Lyn kinases blocks their ability to phosphorylate downstream substrates. This inhibition disrupts the signaling cascades that promote cancer cell growth and survival.



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Caption: Signaling pathway inhibited by Bafutinib.

Spectral Data

Detailed experimental spectral data for **(S)-3-Dimethylaminopyrrolidine dihydrochloride** is not readily available in public spectral databases. The following tables provide predicted chemical shifts and expected characteristics based on the analysis of structurally similar compounds.

Disclaimer: The following spectral data is predicted or based on analogous compounds and should be used for reference purposes only. Experimental verification is required for definitive structural elucidation.

Table 3: Predicted ^1H NMR Spectral Data (D_2O , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Assignment
~ 3.0 - 3.2	m	Pyrrolidine CH_2 adjacent to NH_2^+
~ 2.2 - 2.4	m	Pyrrolidine CH_2 beta to NH_2^+
~ 3.5 - 3.7	m	Pyrrolidine CH
~ 2.9	s	$\text{N}(\text{CH}_3)_2$

Table 4: Predicted ^{13}C NMR Spectral Data (D_2O , 100 MHz)

Chemical Shift (ppm)	Assignment
~ 60 - 65	Pyrrolidine CH
~ 45 - 50	Pyrrolidine CH_2 adjacent to NH_2^+
~ 30 - 35	Pyrrolidine CH_2 beta to NH_2^+
~ 40 - 45	$\text{N}(\text{CH}_3)_2$

Table 5: Expected FTIR Spectral Data (KBr Pellet)

Wavenumber (cm^{-1})	Functional Group
2800 - 3000	C-H stretching (aliphatic)
2400 - 2700	N-H stretching (secondary amine salt)
1450 - 1480	C-H bending
1000 - 1250	C-N stretching

Mass Spectrometry: The expected mass spectrum would show the molecular ion of the free base ($C_6H_{14}N_2$) at $m/z = 114.12$. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrrolidine ring.

Safety and Handling

(S)-3-Dimethylaminopyrrolidine dihydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a key chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of targeted cancer therapies like Bafutinib. Its stereochemistry and functional groups make it a valuable component for creating complex and effective drug molecules. Further research into its applications is likely to uncover new therapeutic agents.

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References

- 1. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
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